

An In-Depth Technical Guide to KN-92 (CAS: 1135280-28-2)

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Compound of Interest

Compound Name: *kn-92*

Cat. No.: *B531835*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **KN-92**, a crucial tool in cellular signaling research. While often associated with Calcium/calmodulin-dependent protein kinase II (CaMKII) studies, its precise role is as an inactive analog of the potent CaMKII inhibitor, KN-93. Understanding the distinct properties of **KN-92** is paramount for the accurate interpretation of experimental results.

Chemical and Physical Properties

KN-92, in its phosphate salt form, is the subject of this guide. Its fundamental properties are summarized below.

Property	Value	References
CAS Number	1135280-28-2	[1][2][3][4][5][6]
Molecular Formula	C ₂₄ H ₂₅ ClN ₂ O ₃ S · H ₃ PO ₄	[1][4]
Molecular Weight	554.98 g/mol	[1][3][5][7]
Alternate Names	2-[N-(4-Methoxybenzenesulfonyl)]amin o-N-(4-chlorocinnamyl)-N- methylbenzylamine, Phosphate	[4]
Appearance	Solid	[3]
Purity	≥95% (HPLC)	[2][4]
Solubility	Soluble to 10 mM in DMSO.	[1][2]

Note: The molecular weight of the free base is 456.98 g/mol [2].

Biological Activity and Mechanism of Action

KN-92 is specifically designed as a negative control for its structural analog, KN-93.[2][4][8] KN-93 is a well-established, cell-permeable, and potent inhibitor of CaMKII, with a K_i of 370 nM, acting by competitively blocking calmodulin binding.[7][9] In stark contrast, **KN-92** is an inactive derivative and does not inhibit CaMKII.[1][8] Its primary utility in research is to delineate the specific effects of CaMKII inhibition by KN-93 from any off-target or CaMKII-independent effects.[8]

However, it is crucial to recognize that **KN-92** is not entirely inert. Both **KN-92** and KN-93 have been shown to exert CaMKII-independent effects. Notably, they can reversibly inhibit L-type calcium channels (CaV1.2 and CaV1.3).[10] Additionally, both compounds have been observed to block various potassium channels, including Kv1.2, 1.4, 1.5, 2.1, 3.2, and hERG channels, in vitro.[1] Studies have also indicated that both **KN-92** and KN-93 can inhibit nicotinic activation of tyrosine hydroxylase, suggesting that this effect is not mediated by CaMKII.[11]

These findings underscore the importance of using **KN-92** as a control to ensure that the observed cellular responses in experiments with KN-93 are genuinely attributable to the inhibition of CaMKII.

Experimental Protocols and Usage

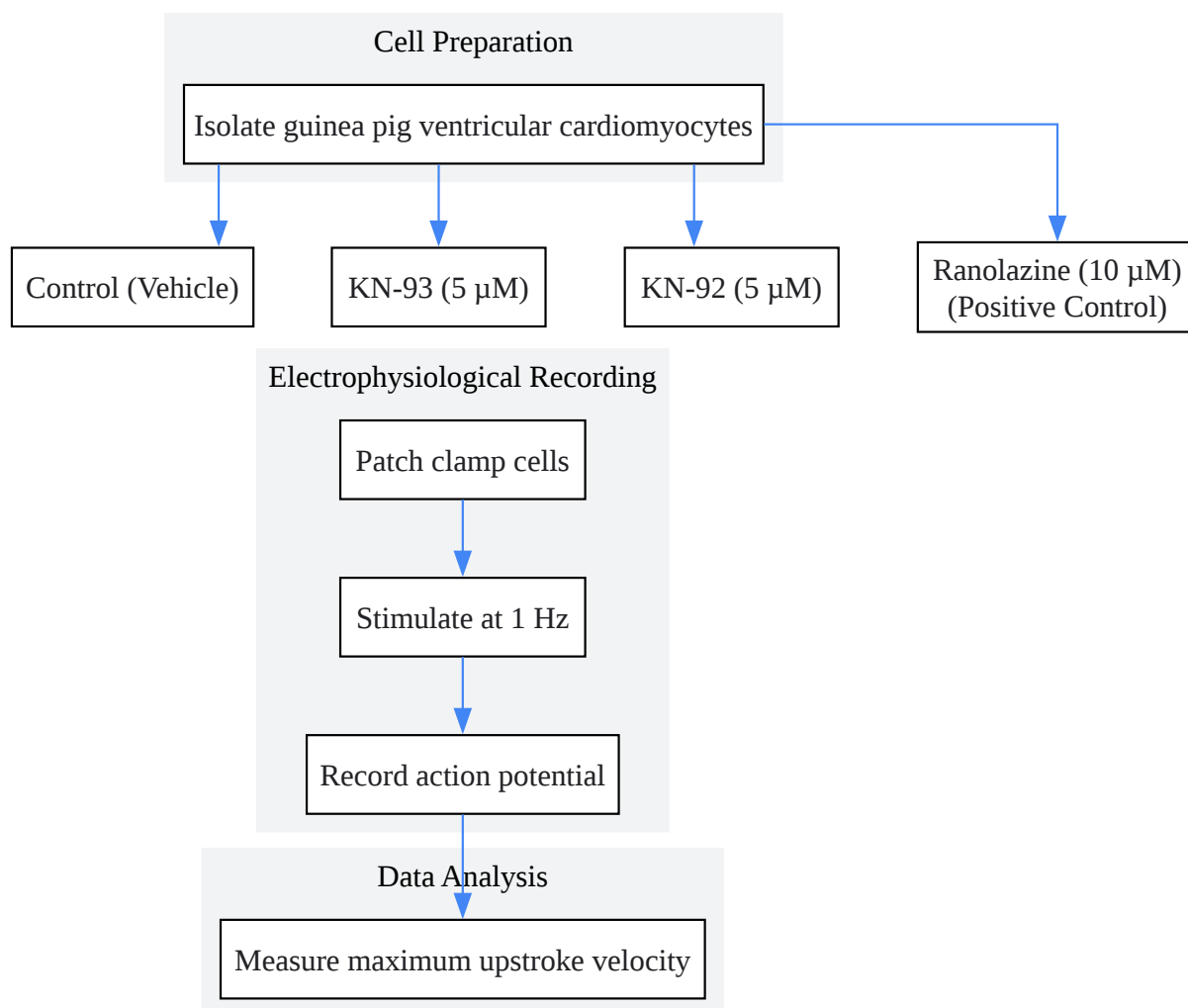
The effective use of **KN-92** as a negative control is critical for robust experimental design.

General Handling and Storage

- **Storage:** Store the solid compound at -20°C.[1][3]
- **Stock Solutions:** Prepare stock solutions in DMSO. For instance, a 5 mg/mL solution in DMSO is a common concentration.[2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[12]

Example Experimental Workflow: Investigating CaMKII's Role in Cardiac Action Potential

This workflow illustrates the use of **KN-92** as a negative control in a typical cell-based assay.



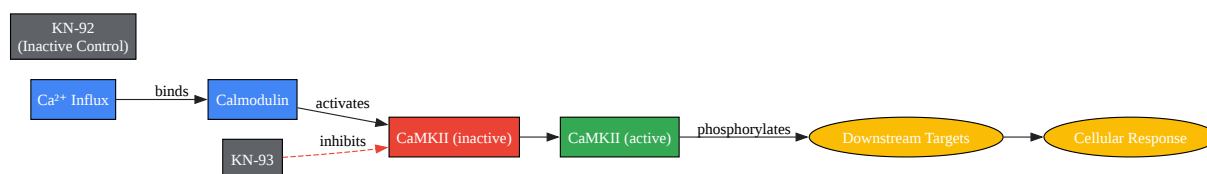
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Experimental workflow for assessing CaMKII inhibition.

In a study with a similar protocol, it was found that KN-93 significantly reduced the maximum upstroke velocity of the cardiac action potential, while **KN-92** had no effect, demonstrating a specific role for CaMKII in this process.^[13]

Signaling Pathway Context

The primary signaling pathway of relevance is the Calcium/Calmodulin-dependent protein kinase II (CaMKII) pathway.



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Simplified CaMKII signaling pathway.

This diagram illustrates the canonical activation of CaMKII by calcium and calmodulin, leading to the phosphorylation of downstream targets and subsequent cellular responses. KN-93 directly inhibits the activation of CaMKII, while **KN-92**, as the inactive control, is used to verify that any observed effects of KN-93 are due to this specific inhibition.

Summary of Quantitative Data

Parameter	Compound	Value	Cell/System	Reference
IC ₅₀	KN-93	300 nM	Histamine-induced aminopyrine uptake in parietal cells	[7][9]
K _i	KN-93	370 nM	CaMKII	[7][9]
IC ₅₀	KN-93	37 μM	CaMKII	[14]

No inhibitory concentrations (IC₅₀ or K_i) are reported for **KN-92** against CaMKII, as it is an inactive analog.

Conclusion

KN-92 (CAS: 1135280-28-2) is an indispensable tool for researchers investigating CaMKII-mediated signaling pathways. Its utility as a negative control for KN-93 allows for the confident attribution of experimental findings to the specific inhibition of CaMKII. However, researchers must remain aware of the potential CaMKII-independent effects of both **KN-92** and KN-93, particularly on ion channels, and design their experiments accordingly to ensure the validity of their conclusions.

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